molecular formula C27H22N2O4 B5503790 2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione

2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione

Cat. No. B5503790
M. Wt: 438.5 g/mol
InChI Key: AGZYMSLTCSDPPF-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of complex organic molecules that exhibit unique structural features. These compounds often demonstrate significant chemical reactivity and potential applications in various fields, such as materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic compounds like the one often involves multi-step reactions, including the formation of key intermediates. A study by Asiri and Khan (2011) detailed the synthesis of a related compound through the reaction of specific aldehydes and diones in the presence of catalysts, highlighting the intricacies involved in constructing such complex molecules (Asiri & Khan, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by their complex ring systems and substituent patterns, which contribute to their chemical properties. Investigations into similar compounds have utilized techniques like X-ray crystallography to elucidate their three-dimensional structures, providing insights into their molecular geometries and potential intermolecular interactions (Brown & Butcher, 1969).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions. The presence of multiple functional groups, such as ketones, aldehydes, and aromatic systems, allows for diverse reactivity. For instance, Zhang et al. (2015) described palladium-catalyzed carbonylative annulation reactions as a method to synthesize indene-dione derivatives, showcasing the type of chemical transformations these compounds can undergo (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Studies on related compounds have shown that variations in substituents can significantly affect these properties, which is crucial for their practical applications and handling (Beyerlein & Tieke, 2000).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds involve complex organic synthesis methods, often using palladium-catalyzed reactions, Suzuki coupling, and reactions with specific reagents to achieve desired structures with specific functional groups. For example, the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrates the importance of these structures in creating materials with desirable photoluminescent properties for electronic applications (Beyerlein & Tieke, 2000). These processes are crucial for developing new materials with potential applications in electronics, photonics, and as sensors.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a biologically active compound, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c1-32-22-13-12-17(14-23(22)33-2)25-20(16-8-4-3-5-9-16)15-21(28-29-25)24-26(30)18-10-6-7-11-19(18)27(24)31/h3-15,20,24-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYMSLTCSDPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione

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